Cas no 1256345-60-4 ((2-fluoro-6-hydroxy-phenyl)boronic acid)
(2-fluoro-6-hydroxy-phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- (2-Fluoro-6-hydroxyphenyl)boronic acid
- 2-FLUORO-6-HYDROXYPHENYLBORONIC ACID
- (2-fluoro-6-hydroxy-phenyl)boronic acid
- SCHEMBL15475873
- MFCD17214242
- DS-17595
- W13758
- DB-347041
- (2-Fluoro-6-hydroxyphenyl)boronicacid
- CS-0043300
- FPXQHZPCFRQWCP-UHFFFAOYSA-N
- 1256345-60-4
- ZB0260
- SY226646
- AKOS015853280
- B-(2-Fluoro-6-hydroxyphenyl)boronic Acid;
- DTXSID80681533
- Boronic acid, B-(2-fluoro-6-hydroxyphenyl)-
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- MDL: MFCD17214242
- Inchi: 1S/C6H6BFO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9-11H
- InChI Key: FPXQHZPCFRQWCP-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1B(O)O)O
Computed Properties
- Exact Mass: 156.03900
- Monoisotopic Mass: 156.0394024g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- Boiling Point: 333.3±52.0℃ at 760 mmHg
- PSA: 60.69000
- LogP: -0.78890
(2-fluoro-6-hydroxy-phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F302302-5g |
(2-fluoro-6-hydroxy-phenyl)boronic acid |
1256345-60-4 | 95% | 5g |
¥351.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F302302-25g |
(2-fluoro-6-hydroxy-phenyl)boronic acid |
1256345-60-4 | 95% | 25g |
¥1404.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F302302-1g |
(2-fluoro-6-hydroxy-phenyl)boronic acid |
1256345-60-4 | 95% | 1g |
¥120.90 | 2023-09-02 | |
| Alichem | A242000196-250mg |
2-Fluoro-6-hydroxyphenylboronic acid |
1256345-60-4 | 98% | 250mg |
$693.60 | 2023-09-03 | |
| Alichem | A242000196-500mg |
2-Fluoro-6-hydroxyphenylboronic acid |
1256345-60-4 | 98% | 500mg |
$989.80 | 2023-09-03 | |
| Alichem | A242000196-1g |
2-Fluoro-6-hydroxyphenylboronic acid |
1256345-60-4 | 98% | 1g |
$1617.60 | 2023-09-03 | |
| Chemenu | CM166379-25g |
(2-Fluoro-6-hydroxyphenyl)boronic acid |
1256345-60-4 | 95+% | 25g |
$140 | 2021-06-16 | |
| TRC | F489660-250mg |
2-Fluoro-6-hydroxyphenylboronic Acid |
1256345-60-4 | 250mg |
$ 115.00 | 2023-09-07 | ||
| TRC | F489660-1g |
2-Fluoro-6-hydroxyphenylboronic Acid |
1256345-60-4 | 1g |
$ 167.00 | 2023-09-07 | ||
| TRC | F489660-5g |
2-Fluoro-6-hydroxyphenylboronic Acid |
1256345-60-4 | 5g |
$ 811.00 | 2023-09-07 |
(2-fluoro-6-hydroxy-phenyl)boronic acid Suppliers
(2-fluoro-6-hydroxy-phenyl)boronic acid Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on (2-fluoro-6-hydroxy-phenyl)boronic acid
Comprehensive Overview of (2-fluoro-6-hydroxy-phenyl)boronic acid (CAS No. 1256345-60-4): Properties, Applications, and Industry Insights
(2-fluoro-6-hydroxy-phenyl)boronic acid (CAS No. 1256345-60-4) is a specialized boronic acid derivative gaining significant attention in pharmaceutical and material science research. This compound, characterized by its unique fluoro-hydroxy substitution pattern, serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of both electron-withdrawing fluorine and electron-donating hydroxyl groups on the aromatic ring creates distinct reactivity profiles, making it valuable for designing targeted molecular architectures.
Recent studies highlight the compound's role in developing PET radiotracers for neuroimaging, aligning with growing interest in precision medicine tools. Its boronic acid moiety enables selective binding to diols and saccharides, sparking innovations in glucose sensing technologies—a hot topic in wearable health monitoring discussions. The ortho-substitution pattern enhances stability against protodeboronation, addressing a common challenge in transition-metal catalyzed reactions frequently searched by synthetic chemists.
From a material science perspective, this boronic acid derivative contributes to self-assembled monolayers (SAMs) for surface modification—a trending subject in nanotechnology forums. The compound's pH-responsive properties make it intriguing for smart drug delivery systems, particularly in cancer research where tumor microenvironment targeting remains a highly searched topic. Analytical data shows 95% purity grades typically exhibit excellent solubility in polar aprotic solvents like DMSO, a practical detail often queried by researchers.
Quality-conscious manufacturers now emphasize HPLC-validated synthesis routes for CAS No. 1256345-60-4, responding to the pharmaceutical industry's demand for ICH-compliant intermediates. The compound's crystallographic characteristics have been extensively studied, with hydrogen-bonding networks creating stable supramolecular architectures—a subject gaining traction in crystal engineering publications. Thermal analysis reveals decomposition above 210°C, making it suitable for various high-temperature coupling reactions.
Environmental considerations drive interest in the compound's biodegradation pathways, particularly regarding boron-containing compounds in aquatic systems. Regulatory-compliant suppliers provide REACH-registered batches, addressing EU market requirements. The structure-activity relationship (SAR) of fluorinated boronic acids continues to be a research focus, with this compound serving as a model for studying fluorine effects on binding affinity—a recurring theme in medicinal chemistry webinars.
Innovative applications emerge in OLED materials development, where the compound's electron transport properties are being evaluated. The chelation-enhanced fluorescence potential makes it interesting for molecular probe design, connecting to popular searches about bioimaging agents. Recent patent analyses show growing IP activity around fluorinated boronic acid derivatives, particularly for kinase inhibitor applications in oncology pipelines.
Handling protocols emphasize argon-protected storage to maintain stability, a practical consideration frequently discussed in laboratory safety forums. The compound's NMR fingerprint (particularly the characteristic boron coupling patterns) serves as a valuable teaching example in spectral interpretation courses. With global market projections for specialty boronic acids showing 6.8% CAGR through 2030, CAS No. 1256345-60-4 represents a strategically important fine chemical for multiple high-growth sectors.
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